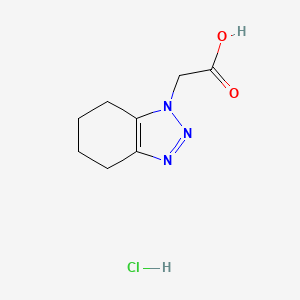

2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride

Description

2-(4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride (CAS: 1803561-91-2, referred to as Compound A) is a bicyclic heterocyclic compound featuring a fused benzene and triazole ring system. The molecule is substituted with an acetic acid group at the 1-position of the triazole moiety and exists as a hydrochloride salt, enhancing its water solubility. It is cataloged under the identifier SY204227 in R&D contexts, indicating its use in exploratory pharmaceutical or materials science research .

The benzotriazole core is notable for its electron-rich aromatic system, which may facilitate interactions with biological targets or metal ions. The tetrahydro modification (4,5,6,7-tetrahydro) reduces ring strain and alters conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBLPXPMYNFQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=NN2CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization of Benzotriazole Derivatives

This approach involves the cyclization of suitable hydrazine or amino precursors to form the benzotriazole ring, followed by functionalization with acetic acid derivatives.

- Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-benzotriazole core via reduction of aromatic benzotriazole derivatives.

- Step 2: Nucleophilic substitution at the nitrogen atom (N-1 or N-2) with chloroacetic acid or its derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (see,).

N-Alkylation of Benzotriazole

This method involves alkylation of benzotriazole with chloroacetic acid derivatives:

- Reaction: Benzotriazole reacts with chloroacetic acid or its ester in the presence of a base (e.g., sodium hydride or potassium tert-butoxide).

- Conditions: Typically performed in dry solvents like tetrahydrofuran (THF) at low temperatures (~0°C) to control reactivity and prevent side reactions.

Multi-step Synthesis via Intermediates

In some protocols, the synthesis proceeds through intermediates such as benzotriazole-alkyl chlorides, which are then hydrolyzed to the corresponding acids:

- Step 1: Formation of benzotriazole-alkyl chlorides via chlorination of benzotriazole derivatives.

- Step 2: Hydrolysis of chlorides with aqueous base to yield the free acid.

- Step 3: Conversion to hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in aqueous solution.

Industrial-Scale Synthesis

In large-scale production, the process is optimized for higher yields and purity:

- Reaction Conditions: Use of continuous flow reactors to improve control over temperature and reaction time.

- Solvent System: Mixture of polar aprotic solvents (e.g., DMF, DMSO) with inert solvents like toluene or xylene.

- Purification: Crystallization from suitable solvents, followed by salt formation with HCl to obtain the hydrochloride salt.

Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Reaction Conditions | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Direct Cyclization | Hydrazine derivatives, chloroacetic acid | DMSO, DMF | Heating at 80–120°C | Simple, fewer steps | Moderate yield, side reactions possible |

| N-Alkylation | Benzotriazole, chloroacetic acid | THF, DMF | 0–25°C, inert atmosphere | Good control, scalable | Requires purification of intermediates |

| Intermediate Hydrolysis | Benzotriazole-alkyl chlorides | Water, HCl | Reflux at 80°C | High purity, scalable | Multiple steps, longer process |

Research Findings and Optimization Strategies

Recent research emphasizes the importance of controlling side reactions such as over-alkylation and polymerization. The following findings are notable:

- Use of phase transfer catalysts enhances the efficiency of alkylation reactions.

- Temperature control during nucleophilic substitution reduces by-product formation.

- Choice of solvent impacts the yield; polar aprotic solvents like DMSO improve nucleophilicity.

- Purification techniques such as recrystallization from ethanol or acetonitrile are effective in obtaining high-purity intermediates.

Notes on Hydrochloride Salt Formation

The final step involves converting the free acid to its hydrochloride salt:

- Method: Dissolution of the free acid in ethanol or methanol, followed by bubbling dry hydrogen chloride gas or adding concentrated HCl.

- Conditions: Typically performed at room temperature with stirring, then isolated by filtration and drying.

- Yield and Purity: Optimized conditions yield high-purity hydrochloride salts with minimal residual solvents.

Summary of Key Parameters

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Temperature | 0–120°C | Affects reaction rate and selectivity |

| Solvent | DMSO, DMF, THF | Influences solubility and side reactions |

| Base | NaOH, KOH, NaH | Facilitates nucleophilic substitution |

| Reaction Time | 2–24 hours | Determines yield and purity |

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride showed efficacy against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of metabolic processes.

Case Study: Antibiotic Development

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzotriazole to evaluate their antibacterial activity. The results indicated that compounds similar to this compound displayed enhanced activity against resistant strains of Staphylococcus aureus. This suggests potential for development into new antibiotics .

Materials Science

Corrosion Inhibitors

Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors. The compound has been tested in various metal substrates and has shown promising results in preventing corrosion in harsh environments.

Data Table: Corrosion Inhibition Efficiency

| Metal Type | Concentration (mM) | Inhibition Efficiency (%) |

|---|---|---|

| Copper | 0.5 | 85 |

| Aluminum | 1.0 | 78 |

| Steel | 0.75 | 90 |

This data indicates that this compound can significantly enhance the lifespan of metal components in industrial applications.

Agricultural Chemistry

Pesticidal Properties

The compound has also been explored for its pesticidal properties. Preliminary studies suggest that it may act as an effective fungicide and herbicide.

Case Study: Fungicidal Activity

A field study conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The efficacy was attributed to the compound's ability to inhibit fungal cell growth by disrupting cellular processes .

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A vs. 2-(4,5,6,7-Tetrahydro-1H-1,3-Benzodiazol-1-yl)Acetic Acid (CAS: 1092286-74-2, Compound B )

- Structural Difference :

- Compound A : Benzotriazole (three nitrogen atoms in the heterocycle).

- Compound B : Benzodiazole (two nitrogen atoms in the heterocycle).

- Acidity: The triazole ring in Compound A may confer stronger acidity to the acetic acid group due to resonance stabilization of the conjugate base.

Compound A vs. 2-(2-Methyl-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazol-1-yl)Acetic Acid Hydrochloride (CAS: Unspecified, Compound C )

- Structural Difference :

- Compound C includes a methyl substituent at the 2-position of the benzodiazole ring.

- Impact on Properties :

Physicochemical and Functional Comparisons

Research and Commercial Relevance

- Compound B : Structural data (e.g., crystallographic coordinates in ) suggest its use in computational or synthetic studies. The absence of a hydrochloride salt may limit its solubility in aqueous systems compared to Compound A .

- Compound C : Broad commercial availability (11+ global suppliers) indicates established industrial demand, possibly as a building block in drug discovery or polymer chemistry .

Biological Activity

2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride is a compound derived from the benzotriazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented by the following details:

- Molecular Formula : C₇H₉N₃O₂

- SMILES Notation : C1CC(C2=NNN=C2C1)C(=O)O

- InChIKey : IUDLCHGGUCHFAS-UHFFFAOYSA-N

Biological Activity Overview

Benzotriazoles are noted for their versatile biological behavior. The specific compound exhibits several pharmacological properties that are explored below.

Antimicrobial Activity

Research indicates that benzotriazole derivatives possess significant antimicrobial properties. For instance:

- Compounds similar to 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid have shown activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .

- In vitro studies demonstrated that certain benzotriazole derivatives effectively inhibited the growth of Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/ml .

Antiparasitic Activity

The compound has been evaluated for its antiparasitic effects:

- A related benzotriazole derivative exhibited dose-dependent activity against Trypanosoma cruzi, with a significant reduction in parasite numbers observed at concentrations as low as 25 μg/ml .

- Another study highlighted the effectiveness of benzotriazole compounds against Acanthamoeba castellanii, indicating potential for treating amoebic infections .

The mechanisms underlying the biological activities of benzotriazole derivatives are multifaceted:

- Antimicrobial Mechanism : The presence of hydrophobic groups in the molecule enhances its ability to penetrate microbial membranes, leading to cell lysis and death .

- Inhibition of Enzymatic Activity : Some benzotriazole derivatives act as selective inhibitors of protein kinases (e.g., CK2), which play crucial roles in cellular signaling pathways related to cell proliferation and survival .

Case Studies and Research Findings

Several studies have documented the biological efficacy of benzotriazole derivatives:

Q & A

Q. How can researchers leverage this compound as a building block for complex molecular architectures?

- Applications :

- Peptide Conjugation : Activate the carboxylic acid group with EDC/HOBt for coupling to amine-containing biomolecules.

- Metal Coordination : Explore chelation properties via the triazole nitrogen atoms for catalytic or sensing applications .

- Case Study : Functionalize the acetic acid moiety with fluorescent tags for imaging studies, followed by purification via size-exclusion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.